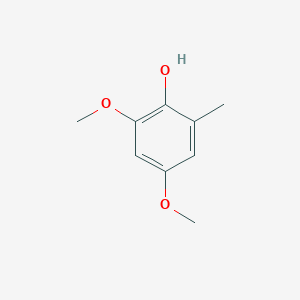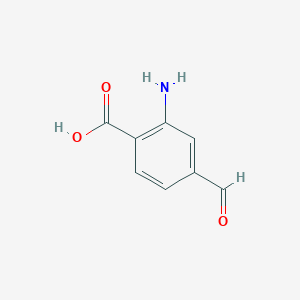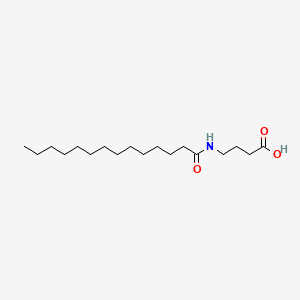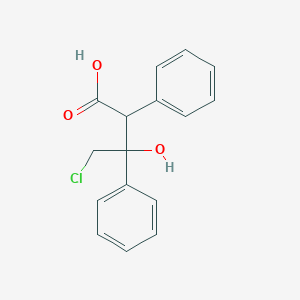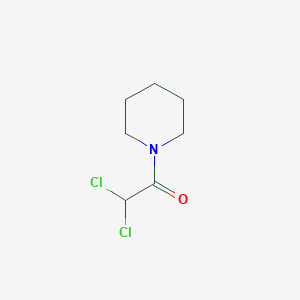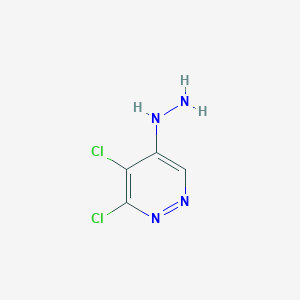
3,4-Dichloro-5-hydrazinylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-hydrazinylpyridazine is a chemical compound with the molecular formula C4H3Cl2N3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 4, along with a hydrazinyl group at position 5, makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-hydrazinylpyridazine typically involves the chlorination of pyridazine derivatives followed by the introduction of the hydrazinyl group. One common method involves the reaction of 3,4-dichloropyridazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-hydrazinylpyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridazine oxides.
Reduction: Formation of hydrazinyl derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
3,4-Dichloro-5-hydrazinylpyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-hydrazinylpyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chlorine atoms may also participate in halogen bonding, further enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-hydrazinopyridine
- 3,4-Dichloro-5-hydroxy-2(5H)-furanone
- 4,5-Dicyanopyridazine
Uniqueness
3,4-Dichloro-5-hydrazinylpyridazine is unique due to the specific positioning of chlorine and hydrazinyl groups on the pyridazine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
2096-33-5 |
|---|---|
Molecular Formula |
C4H4Cl2N4 |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
(5,6-dichloropyridazin-4-yl)hydrazine |
InChI |
InChI=1S/C4H4Cl2N4/c5-3-2(9-7)1-8-10-4(3)6/h1H,7H2,(H,9,10) |
InChI Key |
POULOWYQYIGIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


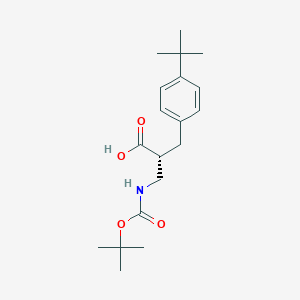
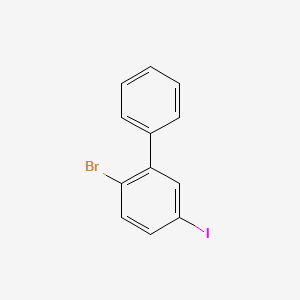

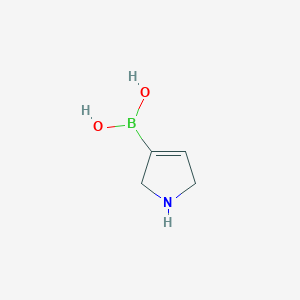
![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)

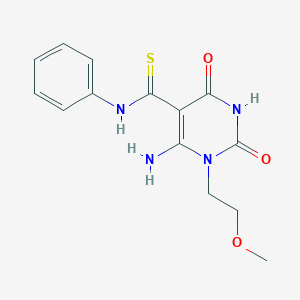
![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)
